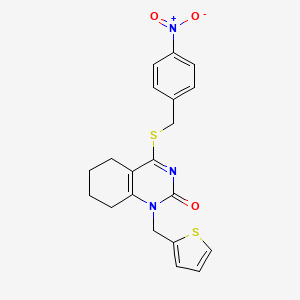

4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

説明

The compound 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one features a tetrahydroquinazolin-2(1H)-one core, a bicyclic scaffold with established relevance in medicinal chemistry due to its privileged substructure characteristics . The molecule is substituted at position 4 with a thioether-linked 4-nitrobenzyl group and at position 1 with a thiophen-2-ylmethyl moiety.

For example, 4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (compound 1a in ) is synthesized using 4-chlorobenzaldehyde, cyclohexanone, and urea with KOH catalysis, yielding white crystals with defined IR and NMR signatures .

特性

IUPAC Name |

4-[(4-nitrophenyl)methylsulfanyl]-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-20-21-19(28-13-14-7-9-15(10-8-14)23(25)26)17-5-1-2-6-18(17)22(20)12-16-4-3-11-27-16/h3-4,7-11H,1-2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLIAVCJHMCNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.43 g/mol. The structure features a tetrahydroquinazolinone core substituted with a 4-nitrobenzyl thioether and a thiophen-2-ylmethyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial effects. For instance, compounds containing thiophene rings have demonstrated effectiveness against various bacterial strains and fungi. The presence of the nitro group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, a related derivative displayed cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively . The mechanism appears to involve the inhibition of key cellular pathways related to DNA replication and repair.

Anti-inflammatory Effects

Compounds with thiophene moieties have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions such as arthritis or chronic inflammation.

The biological activity of 4-((4-nitrobenzyl)thio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is hypothesized to involve several mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets.

- Thioether Linkage : This feature may facilitate binding to proteins or enzymes critical for cellular function.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | HepG-2 | 4.37 | |

| Anticancer | A-549 | 8.03 | |

| Antimicrobial | Various Bacteria | Variable | |

| Anti-inflammatory | In vitro models | Variable |

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HepG-2 cells, the compound was found to significantly reduce cell viability compared to untreated controls, indicating potent anticancer properties.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against multiple bacterial strains using disc diffusion methods, demonstrating significant inhibition zones compared to standard antibiotics.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces oxidative stress in target cells, leading to increased levels of reactive oxygen species (ROS), which contribute to cell death.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The table below compares the target compound with structurally similar tetrahydroquinazolin-2(1H)-one derivatives:

Key Observations:

- Electron-withdrawing substituents (e.g., NO₂, Cl) lower melting points compared to electron-donating groups (e.g., OCH₃) due to reduced intermolecular interactions .

- The thiophen-2-ylmethyl group in the target compound and 5Fa1–5Fk11 () introduces distinct aromatic proton environments (δ ~6.9–7.3), differentiating them from purely phenyl-substituted analogs .

- Thioether linkages (e.g., 4-nitrobenzyl-S in the target compound vs. naphthalenyl-S in ) exhibit IR C-S stretches near 650–750 cm⁻¹, though overlapping with other peaks may obscure precise assignment .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。